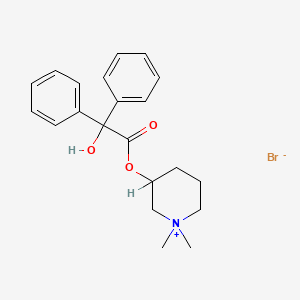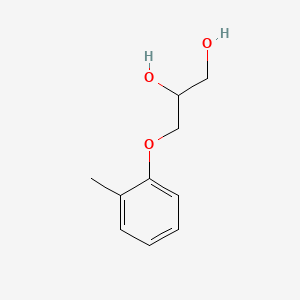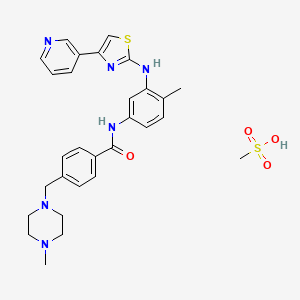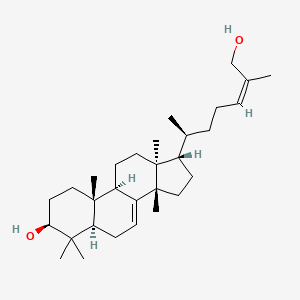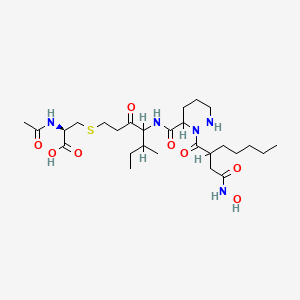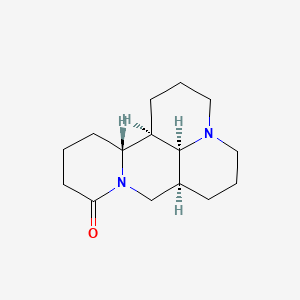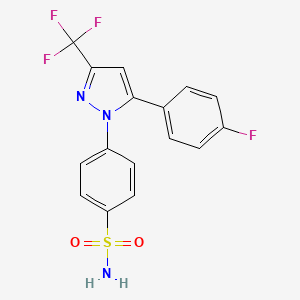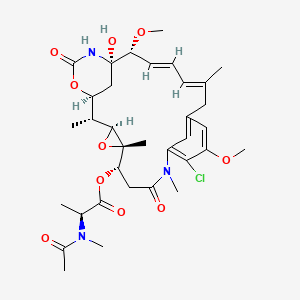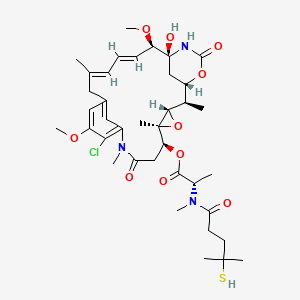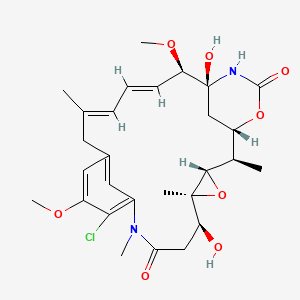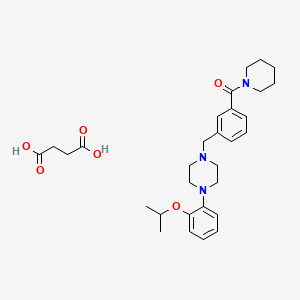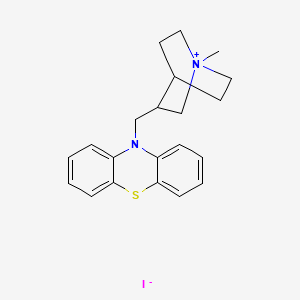
Mequitamium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mequitamium iodide is a chemical compound known for its role as a platelet activating factor (PAF) inhibitor. It is capable of inhibiting PAF-acether induced platelet aggregation and bronchoconstriction by interfering with secondary mechanisms activated by this autacoid . The compound has a molecular formula of C21H25IN2S and a molecular weight of 464.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mequitamium iodide can be synthesized through the quaternization of 10-(1-azabicyclo[2.2.2]oct-3-ylmethyl)-10H-phenothiazine with methyl iodide in acetonitrile (CH3CN) at 50°C . This method involves the reaction of the precursor compound with methyl iodide to form the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
Mequitamium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methyl iodide for quaternization and various solvents like acetonitrile. Reaction conditions typically involve controlled temperatures and specific solvent environments to ensure the desired chemical transformations.
Major Products Formed
The major product formed from the synthesis of this compound is the quaternized ammonium salt, which exhibits the desired biological activity as a PAF inhibitor.
Scientific Research Applications
Mequitamium iodide has several scientific research applications, including:
Mechanism of Action
Mequitamium iodide exerts its effects by selectively interfering with the action of histamine on airway microvascular leakage, mediated by histamine H1 receptors . It is more potent than other antihistamines like diphenhydramine, mequitazine, or astemizole . The compound’s mechanism involves histamine antagonism, possibly accompanied by inhibition of peptido-leukotrienes and 5-hydroxytryptamine .
Comparison with Similar Compounds
Similar Compounds
Mequitazine: Another histamine H1 receptor antagonist with similar antiallergic properties.
Diphenhydramine: A widely used antihistamine with less potency compared to mequitamium iodide.
Astemizole: An antihistamine with similar mechanisms but different potency and side effect profiles.
Uniqueness
This compound is unique in its ability to inhibit platelet-mediated effects of PAF by interfering with secondary mechanisms rather than direct antagonism at receptor sites . This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
101396-42-3 |
|---|---|
Molecular Formula |
C21H25IN2S |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine;iodide |
InChI |
InChI=1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1 |
InChI Key |
SWVANDLDSRKJFI-UHFFFAOYSA-M |
SMILES |
C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-] |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide 3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane d-Meq cpd LG 30435 LG-30435 mequitaminum iodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B1676206.png)
